molecular formula C15H23NO4S B10925359 3-(phenylsulfonyl)-N-[3-(propan-2-yloxy)propyl]propanamide

3-(phenylsulfonyl)-N-[3-(propan-2-yloxy)propyl]propanamide

Cat. No.: B10925359
M. Wt: 313.4 g/mol
InChI Key: REHPBDIUBOUSNM-UHFFFAOYSA-N
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Description

3-(phenylsulfonyl)-N-[3-(propan-2-yloxy)propyl]propanamide is a chemical compound with a complex structure that includes a phenylsulfonyl group and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfonyl)-N-[3-(propan-2-yloxy)propyl]propanamide typically involves multiple steps. One common method starts with the preparation of the intermediate 3-(phenylsulfonyl)propanoic acid . This intermediate is then reacted with 3-(propan-2-yloxy)propylamine under specific conditions to form the final product. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(phenylsulfonyl)-N-[3-(propan-2-yloxy)propyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines and alcohols .

Scientific Research Applications

3-(phenylsulfonyl)-N-[3-(propan-2-yloxy)propyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(phenylsulfonyl)-N-[3-(propan-2-yloxy)propyl]propanamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The propanamide backbone may also play a role in binding to specific receptors or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(phenylsulfonyl)-N-[3-(propan-2-yloxy)propyl]propanamide is unique due to its combination of the phenylsulfonyl group and the propanamide backbone.

Properties

Molecular Formula

C15H23NO4S

Molecular Weight

313.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-(3-propan-2-yloxypropyl)propanamide

InChI

InChI=1S/C15H23NO4S/c1-13(2)20-11-6-10-16-15(17)9-12-21(18,19)14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3,(H,16,17)

InChI Key

REHPBDIUBOUSNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)CCS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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